molecular formula C29H27Cl2NO6 B301934 (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

Cat. No. B301934
M. Wt: 556.4 g/mol
InChI Key: QSICSHMQYXIMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in the scientific community. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including schizophrenia, cancer, and Alzheimer's disease. In

Mechanism of Action

(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor works by inhibiting the activity of D-amino acid oxidase ((9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid), an enzyme that metabolizes D-serine. By inhibiting (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor increases the levels of D-serine, which in turn activates the N-methyl-D-aspartate (NMDA) receptors in the brain. The activation of NMDA receptors has been found to reduce the symptoms of schizophrenia and improve cognitive function.
Biochemical and Physiological Effects:
(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor has been found to have several biochemical and physiological effects. It increases the levels of D-serine, which in turn activates the NMDA receptors in the brain. The activation of NMDA receptors has been found to improve cognitive function and reduce the symptoms of schizophrenia.

Advantages and Limitations for Lab Experiments

One of the significant advantages of (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor is its potential therapeutic applications in the treatment of various diseases. Additionally, the synthesis process is relatively straightforward, and the compound can be easily scaled up for large-scale production.
One of the limitations of (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor is that it is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, the compound has not been extensively studied for its potential side effects.

Future Directions

There are several future directions for the study of (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor. One area of research is the development of more potent and selective (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitors. Additionally, the compound's potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative diseases are being explored.
Conclusion:
In conclusion, (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. The compound has been found to have potential applications in the treatment of schizophrenia, cancer, and Alzheimer's disease. The synthesis process is relatively straightforward, and the compound can be easily scaled up for large-scale production. However, the compound's long-term effects and potential side effects are not yet fully understood, and further research is needed to explore its full potential.

Synthesis Methods

The synthesis of (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor involves the reaction of 2,4-dichlorobenzyl bromide with 3-methoxyphenol in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 1,8-dihydroxyanthraquinone in the presence of a catalyst to form the final product. The synthesis process is relatively straightforward and can be easily scaled up for large-scale production.

Scientific Research Applications

(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its use in the treatment of schizophrenia. (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor has been found to reduce the symptoms of schizophrenia by decreasing the levels of D-serine, an amino acid that plays a crucial role in the pathogenesis of schizophrenia.
Another area of research is the use of (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor in the treatment of cancer. (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, (9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibitor has been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.

properties

Product Name

(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

Molecular Formula

C29H27Cl2NO6

Molecular Weight

556.4 g/mol

IUPAC Name

2-[9-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid

InChI

InChI=1S/C29H27Cl2NO6/c1-37-25-12-16(9-11-24(25)38-15-17-8-10-18(30)13-19(17)31)27-28-20(4-2-6-22(28)33)32(14-26(35)36)21-5-3-7-23(34)29(21)27/h8-13,27H,2-7,14-15H2,1H3,(H,35,36)

InChI Key

QSICSHMQYXIMOP-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OCC5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OCC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.